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Compound of Interest

Compound Name: Ddr1-IN-6

Cat. No.: B8248219

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ddrl1-IN-6 is a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a
receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and
matrix remodeling.[1][2] Dysregulation of DDR1 signaling is implicated in various pathological
conditions, including fibrosis and cancer, making it an important target for therapeutic
intervention and basic research.[3][4] Immunofluorescence (IF) is a powerful technique to
visualize the subcellular localization and expression levels of proteins. This document provides
a detailed protocol for the application of Ddr1-IN-6 in immunofluorescence staining to study the
effects of DDR1 inhibition on cellular processes.

Product Information

Product Name Ddr1-IN-6
Target Discoidin Domain Receptor 1 (DDR1)
Potency ICs0 =9.72 nM

Inhibits auto-phosphorylation of DDR1b (Y513)
with an ICso of 9.7 nM.[1][5]

Mechanism of Action

Anti-cancer research, inhibition of collagen

Primary Applications
Y App production.[1][5]
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Quantitative Data Summary

The following table summarizes key quantitative data for Ddr1-IN-6 based on available in vitro
studies. These values can be used as a starting point for experimental design.

. Concentration/
Parameter Cell Line . Effect Reference
Duration

DDR1b (Y513)
Auto-

Potent inhibition

) Not specified ICs0=9.7 nM of DDR1 [1][5]
phosphorylation o
activation.
Inhibition
] Significant
Collagen Human Hepatic o
] ICs0 =13 nM (24  reduction in
Production Stellate Cells [1][5]
o hours) collagen
Inhibition (LX-2) )
synthesis.
Moderate
] cytotoxicity at
Human Hepatic ]
o CCso=3uM (72 higher
Cytotoxicity Stellate Cells ] [1][5]
hours) concentrations
(LX-2)
and longer
incubation.
Primary Tumor ICs0=5.7 uM (3 Inhibition of
Anti-proliferation Cells (PC-07- days), ICso = tumor cell [1][5]
0024) 2.65 UM (6 days)  growth.
Varied anti-
PDX Tumor proliferative
_ . _ ICs0 > 30 uM (3
Anti-proliferation Model (LU-01- effects [1][5]
and 6 days) )
0523) depending on the
model.

Experimental Protocols

This section provides a detailed protocol for treating cells with Ddr1-IN-6 prior to
immunofluorescence staining. This protocol is a general guideline and may require optimization
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for specific cell types and experimental conditions.

I. Cell Culture and Treatment with Ddr1-IN-6
e Cell Seeding:

o Seed cells onto sterile glass coverslips placed in a multi-well plate at a density that will
result in 50-70% confluency at the time of fixation.

o Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% COx.
e Preparation of Ddr1-IN-6 Stock Solution:

o Prepare a 10 mM stock solution of Ddr1-IN-6 in DMSO.

o Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
o Cell Treatment:

o On the day of the experiment, dilute the Ddr1-IN-6 stock solution to the desired final
concentration in pre-warmed complete cell culture medium.

o Recommended Concentration Range: Based on the ICso values, a starting concentration
range of 100 nM to 1 uM is recommended for inhibiting DDR1 signaling. For studies on
cell proliferation or longer-term effects, concentrations up to 5 UM may be explored,
keeping in mind the potential for cytotoxicity at higher concentrations and longer durations.

[11E31[5]

o Control Groups: Include a vehicle control (DMSO) at the same final concentration as the
Ddrl1-IN-6 treated wells. An untreated control group should also be included.

o Remove the old medium from the cells and replace it with the medium containing Ddr1-IN-
6 or the vehicle control.

o Incubation Time: The incubation time will depend on the specific research question. For
observing rapid changes in DDR1 phosphorylation or localization, a shorter incubation of 1
to 4 hours may be sufficient. For studying downstream effects on protein expression or cell
morphology, a longer incubation of 24 hours or more may be necessary.[1][5]
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Il. Immunofluorescence Staining

Following treatment with Ddr1-IN-6, proceed with the immunofluorescence protocol.

o Fixation:

o

Carefully aspirate the culture medium.

[¢]

Gently wash the cells twice with 1X Phosphate Buffered Saline (PBS).

[e]

Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15 minutes at
room temperature.

Wash the cells three times with 1X PBS for 5 minutes each.

[¢]

e Permeabilization:

o Permeabilize the cells by incubating with 0.25% Triton™ X-100 in PBS for 10 minutes at
room temperature. This step is necessary for intracellular targets.

o Wash the cells three times with 1X PBS for 5 minutes each.
e Blocking:

o Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1%
Bovine Serum Albumin (BSA) or 5% normal goat serum in PBS) for 1 hour at room
temperature.

e Primary Antibody Incubation:

o Dilute the primary antibody against the target of interest in the blocking buffer at the
manufacturer's recommended concentration.

o Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.
o Incubate overnight at 4°C in a humidified chamber.

e Secondary Antibody Incubation:
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o The next day, wash the cells three times with 1X PBS for 5 minutes each.

o Dilute the appropriate fluorophore-conjugated secondary antibody in the blocking buffer.
Protect from light.

o Add the diluted secondary antibody solution to the coverslips and incubate for 1 hour at
room temperature in the dark.

o Counterstaining and Mounting:

Wash the cells three times with 1X PBS for 5 minutes each in the dark.

[e]

o

(Optional) Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) by incubating
with a dilute DAPI solution in PBS for 5 minutes.

Wash the cells one final time with 1X PBS.

o

[¢]

Mount the coverslips onto glass slides using an anti-fade mounting medium.
e Imaging:

o Visualize the stained cells using a fluorescence or confocal microscope with the
appropriate filter sets for the chosen fluorophores.

Signaling Pathway and Experimental Workflow
DDR1 Signaling Pathway

The following diagram illustrates the simplified DDR1 signaling pathway. Upon binding to
collagen, DDR1 dimerizes and undergoes auto-phosphorylation, initiating downstream
signaling cascades that regulate cell proliferation, survival, and migration. Ddr1-IN-6 acts by
inhibiting the kinase domain, thereby blocking these downstream effects.
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Caption: Simplified DDR1 signaling pathway and the inhibitory action of Ddr1-IN-6.
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Experimental Workflow

The following diagram outlines the key steps of the experimental workflow for
immunofluorescence staining using Ddr1-IN-6.
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Caption: Experimental workflow for Ddr1-IN-6 immunofluorescence staining.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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